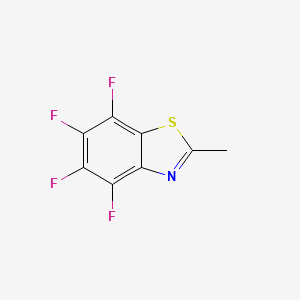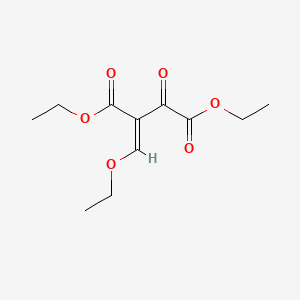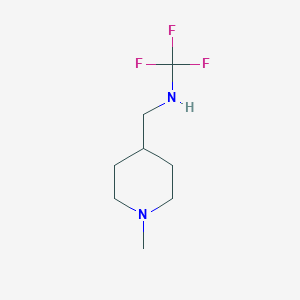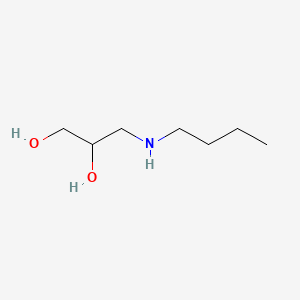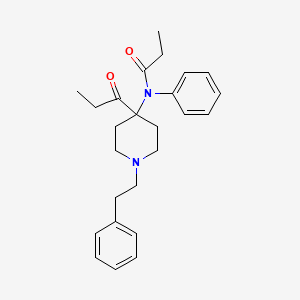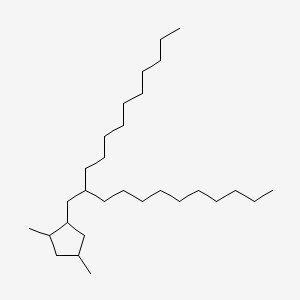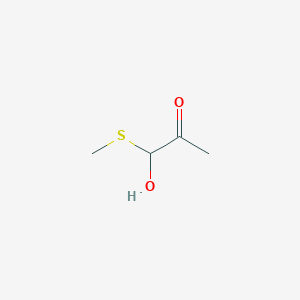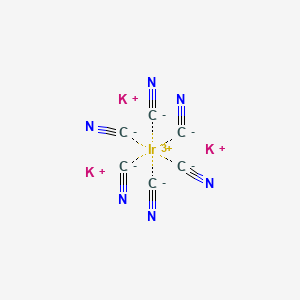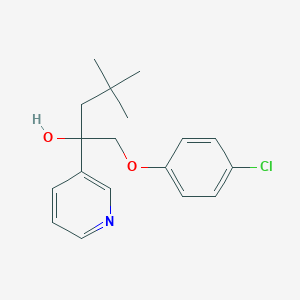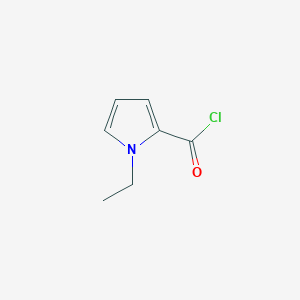![molecular formula C29H27N3O2 B13948237 Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- CAS No. 50668-46-7](/img/structure/B13948237.png)
Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a furo[3,4-b]pyridin-7(5H)-one core with two indole groups attached, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
The synthesis of Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- can be achieved through several synthetic routes. One common method involves the use of an Rh-catalyzed tandem reaction, which allows for the construction of the furo[3,4-b]pyridine core along with the attachment of the indole groups . The reaction conditions typically involve the use of specific solvents and temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of reduced forms of the compound.
Scientific Research Applications
Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In medicine, this compound may be explored for its potential use in treating various diseases and conditions. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for drug development. In the industry, it can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- can be compared with other similar compounds, such as furo[3,2-b]pyridin-7-amine and furo[3,2-c]pyridine-based photosensitizers . These compounds share some structural similarities but differ in their specific functional groups and properties. The unique structure of Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)- makes it distinct and potentially more versatile in its applications.
Properties
CAS No. |
50668-46-7 |
|---|---|
Molecular Formula |
C29H27N3O2 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
5,5-bis(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C29H27N3O2/c1-5-31-18(3)25(20-12-7-9-15-23(20)31)29(22-14-11-17-30-27(22)28(33)34-29)26-19(4)32(6-2)24-16-10-8-13-21(24)26/h7-17H,5-6H2,1-4H3 |
InChI Key |
UXFQRLQOVIFPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C(=O)O3)N=CC=C4)C5=C(N(C6=CC=CC=C65)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





